molecular formula C6H2Cl2N2O2S3 B1302052 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride CAS No. 306937-21-3

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride

Cat. No. B1302052
M. Wt: 301.2 g/mol
InChI Key: DCLCBWFFYZNVES-UHFFFAOYSA-N
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Description

The compound "5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride" is a derivative of thiadiazole and thiophene, which are heterocyclic compounds containing sulfur and nitrogen within their ring structures. This compound is related to various sulfonamides and thiadiazole derivatives that have been studied for their potential applications in medicinal chemistry, such as antiviral activities and enzyme inhibition .

Synthesis Analysis

The synthesis of related thiadiazole sulfonamide derivatives typically involves multiple steps starting from simple aromatic acids or thiols. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives begins with the esterification of 4-chlorobenzoic acid, followed by hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride intermediates before the final step of nucleophilic attack by amines . Although the exact synthesis of "5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can strongly interact with the sulfonyl group. This interaction can lead to a distorted arrangement around the sulfur atom of the sulfonyl moiety, as observed in related compounds like tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate . The bond lengths and angles in these molecules are indicative of the electronic effects and steric hindrance present within the structure.

Chemical Reactions Analysis

Thiadiazole sulfonamides and their derivatives are known to undergo various chemical reactions. For example, 5-chloro-2-thiophenesulfonyl chloride can react with ammonia, hydrazine hydrate, sodium azide, indole, and imidazole to form sulfonamides, sulfonohydrazides, sulfonyl azides, and other substituted products . These reactions demonstrate the versatility of the sulfonyl chloride group in undergoing nucleophilic substitution with different nucleophiles. The reactivity can be influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride" would likely include high reactivity due to the presence of the sulfonyl chloride group, which is an excellent electrophile. The compound's solubility, melting point, and stability would depend on the specific substituents and the overall molecular structure. Related compounds have been used to study their binding to enzymes, indicating potential solubility in biological media and the ability to form stable complexes with biomolecules .

Safety And Hazards

The manufacturer does not provide specific safety and hazard information for this compound . Therefore, it’s crucial to handle it with care, using appropriate personal protective equipment and following standard laboratory safety procedures.

Future Directions

As this compound is provided to early discovery researchers , it’s likely being investigated for various applications. The future directions of research involving this compound would depend on the results of these investigations.

properties

IUPAC Name

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S3/c7-6-9-5(10-14-6)3-1-2-4(13-3)15(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLCBWFFYZNVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370967
Record name 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride

CAS RN

306937-21-3
Record name 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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